2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride
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Overview
Description
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O and a molecular weight of 225.12 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with nitromethane to form 2-nitro-2-(pyridin-2-yl)propan-1-ol, which is then reduced to 2-amino-2-(pyridin-2-yl)propan-1-ol. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(pyridin-2-yl)propan-1-ol
- 2-Amino-2-(pyridin-3-yl)propan-1-ol
- 2-Amino-2-(pyridin-4-yl)propan-1-ol
Uniqueness
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required .
Properties
Molecular Formula |
C8H14Cl2N2O |
---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
2-amino-2-pyridin-2-ylpropan-1-ol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-8(9,6-11)7-4-2-3-5-10-7;;/h2-5,11H,6,9H2,1H3;2*1H |
InChI Key |
XXOKWNMUCXHPET-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=N1)N.Cl.Cl |
Origin of Product |
United States |
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